1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
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Overview
Description
1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is a synthetic organic compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a carbobenzyloxy (Cbz) protected N-methylamino group. The hydrochloride (HCl) form of this compound is typically used to enhance its solubility in water, making it more suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride (AlCl3).
Protection of the Amino Group: The N-methylamino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a base, such as triethylamine.
Coupling Reaction: The protected amine is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction, typically using a suitable leaving group, such as a halide.
Deprotection and Hydrochloride Formation: The Cbz protecting group is removed under hydrogenation conditions, and the resulting free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenethylamines.
Scientific Research Applications
1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidin-2-(4’-fluorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure but with a fluorine atom instead of chlorine.
1-Pyrrolidin-2-(4’-bromophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure but with a bromine atom instead of chlorine.
1-Pyrrolidin-2-(4’-methoxyphenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-7-3-2-4-8-17)20(15-24-13-5-6-14-24)18-9-11-19(22)12-10-18;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINOWJDWHCYHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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